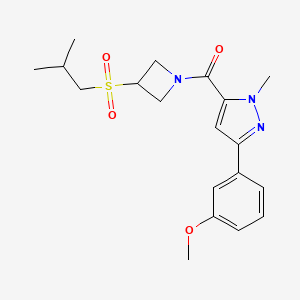

(3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

説明

This compound is a hybrid structure featuring a pyrazole core substituted with a 3-methoxyphenyl group and a methyl group at the N1 position. The pyrazole is linked via a methanone bridge to an azetidine ring bearing an isobutylsulfonyl substituent. The 3-methoxyphenyl moiety may contribute to π-π stacking interactions and moderate polarity due to the electron-donating methoxy group .

特性

IUPAC Name |

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-13(2)12-27(24,25)16-10-22(11-16)19(23)18-9-17(20-21(18)3)14-6-5-7-15(8-14)26-4/h5-9,13,16H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNWBPXAFZWJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the azetidine ring via cyclization of a suitable precursor. This is followed by the introduction of the isobutylsulfonyl group through a sulfonylation reaction, and finally the attachment of the pyrazole ring through a coupling reaction. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: : Industrial scale-up might involve optimizing each synthetic step to increase yield and reduce production costs. This may include using flow chemistry techniques to ensure consistent reaction conditions and minimize batch-to-batch variations. The purification of the final product can involve advanced chromatographic techniques to ensure the desired purity and quality.

化学反応の分析

Types of Reactions: : The compound can undergo a variety of chemical reactions, including but not limited to:

Oxidation: : The methoxyphenyl group can be a site for oxidation reactions, potentially forming phenolic derivatives.

Reduction: : The sulfonyl group is stable but under strong reducing conditions, could be reduced to the corresponding sulfinyl or sulfhydryl compounds.

Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions.

Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, reduced sulfonyl compounds, and substituted azetidine derivatives. Each product's formation is influenced by the reaction conditions and the reactivity of the functional groups.

科学的研究の応用

The diverse functional groups within the compound make it a valuable tool in scientific research:

Chemistry: : It serves as a starting material or intermediate in the synthesis of more complex molecules.

Biology: : Its structural features allow it to interact with various biological macromolecules, making it a potential probe in biochemical studies.

Medicine: : The compound’s unique features might be explored for therapeutic effects, potentially serving as a lead compound in drug discovery.

Industry: : It could be used in the development of novel materials or as a catalyst in specific chemical processes.

作用機序

Mechanism of Effects: : The compound’s activity is dictated by the interactions of its functional groups with molecular targets. For example, the azetidine ring's strained structure can interact with biological enzymes, potentially inhibiting their activity.

Molecular Targets and Pathways: : It may target specific enzymes or receptors in the body, interfering with normal biochemical pathways. This can lead to therapeutic effects, such as inhibition of a disease-causing enzyme or modulation of receptor activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Methanone Scaffolds

| Compound Name | Key Substituents | Structural Differences vs. Target Compound | Hypothesized Impact | References |

|---|---|---|---|---|

| 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | 3-Methoxyphenyl, dihydropyrazole, pyridine | Dihydropyrazole ring; pyridine vs. azetidine | Reduced rigidity; altered hydrogen-bonding due to pyridine | |

| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone | Chlorophenyl, hydroxy, dihydropyrazole, pyridine | Hydroxy group; dihydropyrazole vs. methylpyrazole | Increased polarity; potential for hydrogen bonding | |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone | Phenylsulfonyl, methylphenyl, ethanone | Phenylsulfonyl vs. azetidine-isobutylsulfonyl | Higher aromaticity; reduced lipophilicity | |

| (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone | Dual pyrazole-indolizine system | Bicyclic indolizine vs. azetidine | Increased steric bulk; potential for multi-target interactions |

Functional Group Analysis

- Azetidine vs. Azetidine’s smaller ring size may improve membrane permeability .

- Isobutylsulfonyl vs. Phenylsulfonyl : The isobutylsulfonyl group (target) is less planar than phenylsulfonyl (), which could reduce π-stacking but increase metabolic stability due to steric shielding of the sulfonyl group.

- 3-Methoxyphenyl vs. Chlorophenyl : The methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to the electron-withdrawing chloro substituent in , which could favor hydrophobic interactions.

Hypothetical Pharmacokinetic and Bioactivity Trends

- Lipophilicity : The isobutylsulfonyl-azetidine moiety likely increases logP compared to dihydropyrazole-pyridine hybrids (e.g., ), favoring blood-brain barrier penetration.

- Solubility: The methoxy group in the target compound may improve aqueous solubility relative to non-polar analogues (e.g., ), though azetidine’s rigidity could counteract this.

Research Findings and Limitations

- Synthetic Challenges : The azetidine-isobutylsulfonyl group requires specialized sulfonation and ring-closing techniques, unlike simpler phenylsulfonyl derivatives ().

- Data Gaps: No direct bioactivity or solubility data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation.

生物活性

The compound (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring, introduction of the isobutylsulfonyl group, and attachment of the pyrazole moiety. Common methods include:

- Formation of the Azetidine Ring : Achieved through cyclization reactions using suitable precursors.

- Sulfonylation : The azetidine ring is sulfonylated using isobutylsulfonyl chloride under basic conditions.

- Coupling Reaction : The pyrazole ring is introduced via a palladium-catalyzed cross-coupling reaction with appropriate substrates.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its unique structural features.

The biological effects of (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone are mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, impacting cellular functions.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties against various cancer cell lines. For example, it has been evaluated against human promyelocytic leukemia HL-60 cells, where it exhibited significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.0 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings indicate moderate antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 12 |

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported on the synthesis and evaluation of various derivatives of this compound, noting its effectiveness against multiple cancer cell lines and suggesting further exploration for therapeutic applications.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties, demonstrating its potential as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step process involving acylation of pyrazole intermediates followed by sulfonylation. For example, highlights the use of chlorination and acylation steps for structurally related methanones, with yields optimized by controlling reaction temperature (0–5°C for chlorination) and using catalysts like DCC (N,N'-dicyclohexylcarbodiimide). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Key Parameters : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) and characterize intermediates via H/C NMR (e.g., pyrazole C=O peaks at ~165–170 ppm) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : X-ray crystallography () is the gold standard for absolute structural confirmation. For routine analysis, use:

- NMR Spectroscopy : Identify azetidine protons (δ 3.5–4.0 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm) .

- FTIR : Confirm sulfonyl (S=O stretches at 1150–1300 cm) and carbonyl (C=O at ~1680 cm) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical values (e.g., [M+H] calculated within 2 ppm error) .

Q. How can initial biological activity screening be designed to assess pharmacological potential?

- Methodological Answer : Use in vitro assays targeting receptors or enzymes structurally similar to those inhibited by pyrazole derivatives ( ):

- Enzyme Inhibition : Test IC values against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, IC < 10 µM suggests potency) .

- Docking Studies : Compare binding poses with known inhibitors (e.g., pyrazole-based COX-2 inhibitors) using AutoDock Vina .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during synthesis, and how can they be mitigated?

- Methodological Answer : identifies over-chlorination and acylation side reactions. To minimize these:

- Reaction Monitoring : Use GC-MS to detect byproducts (e.g., dichlorinated derivatives at m/z 350–360).

- Temperature Control : Maintain chlorination steps below 10°C to suppress radical side reactions.

- Workup Optimization : Employ aqueous NaSO washes to quench excess chlorinating agents .

Q. How do substituents (e.g., isobutylsulfonyl vs. methoxyphenyl) influence bioactivity and metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isobutylsulfonyl with methylsulfonyl) and compare IC values. shows fluorine or methoxy groups enhance metabolic stability by reducing CYP450-mediated oxidation.

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .

Q. What methodologies assess the compound’s environmental fate and biodegradation pathways?

- Methodological Answer : Adapt protocols from :

- Hydrolysis Studies : Incubate at pH 3–9 (37°C, 48 hrs) and analyze degradation via HPLC (C18 column, acetonitrile/water).

- Soil Biodegradation : Use OECD 301F test to measure CO evolution over 28 days.

- Ecotoxicity : Test acute toxicity on Daphnia magna (LC > 10 mg/L suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。